(Z)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide
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Overview
Description
(Z)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a synthetic organic compound that belongs to the class of isoxazole derivatives. Isoxazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a combination of isoxazole and acrylamide moieties, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Introduction of the p-Tolyl Group: The p-tolyl group can be introduced via a Friedel-Crafts alkylation reaction.
Formation of the Acrylamide Moiety: The acrylamide moiety can be synthesized through the reaction of an amine with an acryloyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups on the phenyl ring.
Reduction: Reduction reactions may target the acrylamide moiety, potentially converting it to an amine.
Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, especially at the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and derivatizations.
Biology
In biological research, this compound may be studied for its potential biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties. Isoxazole derivatives are known to interact with various biological targets, making them valuable in drug discovery.
Medicine
In medicine, the compound may be investigated for its therapeutic potential
Industry
In industry, the compound may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (Z)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide would depend on its specific biological target. Generally, isoxazole derivatives can act by inhibiting enzymes, modulating receptor activity, or interfering with cellular signaling pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Isoxazole Derivatives: Compounds such as isoxazole-4-carboxamide and isoxazole-5-carboxylic acid share the isoxazole ring structure.
Acrylamide Derivatives: Compounds like N-phenylacrylamide and N-methylacrylamide share the acrylamide moiety.
Uniqueness
What sets (Z)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide apart is the combination of the isoxazole and acrylamide moieties, along with the presence of the p-tolyl and trimethoxyphenyl groups. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
(Z)-N-[[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5/c1-15-5-8-17(9-6-15)19-13-18(25-30-19)14-24-22(26)10-7-16-11-20(27-2)23(29-4)21(12-16)28-3/h5-13H,14H2,1-4H3,(H,24,26)/b10-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRZMDRMUKLZVHR-YFHOEESVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)/C=C\C3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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